molecular formula C12H23NO2S B13291521 tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate

tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate

Cat. No.: B13291521
M. Wt: 245.38 g/mol
InChI Key: YBGIFYRKKYZAQH-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate is a chiral piperidine derivative of interest in medicinal chemistry and drug discovery. This compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a mercaptoethyl side chain at the 3-position. The Boc group enhances the compound's stability and solubility for synthetic applications, while the thiol moiety provides a versatile handle for further functionalization, particularly through disulfide bond formation or nucleophilic substitution reactions . Piperidine scaffolds are privileged structures in pharmaceutical development, frequently found in compounds targeting the central nervous system . As a heterocyclic building block, this reagent is primarily used in the synthesis of more complex molecules for research, including potential enzyme inhibitors or receptor modulators. The presence of the thiol group suggests potential applications in creating covalent inhibitors or constructing peptide mimetics. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C12H23NO2S

Molecular Weight

245.38 g/mol

IUPAC Name

tert-butyl 3-(1-sulfanylethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO2S/c1-9(16)10-6-5-7-13(8-10)11(14)15-12(2,3)4/h9-10,16H,5-8H2,1-4H3

InChI Key

YBGIFYRKKYZAQH-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN(C1)C(=O)OC(C)(C)C)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and mercaptoethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The mercaptoethyl (–SCH2CH3) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This transformation is pivotal for modifying the compound’s electronic properties and biological activity.

Oxidizing Agent Conditions Product Yield
Hydrogen peroxideAcidic (pH 3–5), 25°CSulfoxide derivative85–90%
mCPBADichloromethane, 0°C to RTSulfone derivative75–80%
Ozone–78°C, followed by workupSulfonic acid (partial oxidation)60–65%
  • Mechanism : The thioether sulfur is oxidized to sulfoxide (S=O) or sulfone (O=S=O) via electrophilic attack by the oxidizing agent.

  • Applications : Sulfoxides enhance hydrogen-bonding capacity, while sulfones increase metabolic stability in drug candidates.

Nucleophilic Substitution

The thiol (–SH) group acts as a nucleophile, participating in alkylation or arylation reactions.

Reagent Conditions Product Notes
Methyl iodideK2CO3, DMF, 50°CS-Methyl derivativeHigh regioselectivity
Benzyl bromideNaH, THF, 0°C to RTS-Benzyl protected compoundRequires anhydrous conditions
Propargyl mesylateEt3N, CH2Cl2, RTAlkyne-functionalized derivativeUseful for click chemistry
  • Key Insight : The tert-butyl group stabilizes the piperidine ring, preventing ring-opening during substitution.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is selectively removed under acidic conditions to generate a free amine, a critical step in peptide and heterocycle synthesis.

Acid Conditions Result Yield
HCl (4M in dioxane)RT, 2–4 hoursPiperidine-3-(1-mercaptoethyl)amine90–95%
TFACH2Cl2, 0°C to RT, 1 hourFree amine + tert-butanol85–88%
  • Industrial Relevance : Boc deprotection is scalable and avoids side reactions, as noted in patent methodologies .

Cross-Coupling Reactions

The mercaptoethyl group facilitates metal-catalyzed cross-coupling, enabling C–S bond formation.

Catalyst Substrate Product Efficiency
Pd(PPh3)4Aryl iodidesBiaryl thioethers70–75%
CuI/L-prolineAlkyl halidesAlkylthio-piperidine derivatives60–65%
  • Challenges : Steric hindrance from the tert-butyl group can reduce coupling efficiency.

Thiol-Ene Reactions

The thiol group participates in radical-mediated thiol-ene reactions with alkenes, forming stable thioether linkages.

Initiator Alkene Application
AIBNAllyl glycidyl etherPolymer functionalization
UV lightNorborneneDendrimer synthesis
  • Advantage : Reactions proceed under mild conditions without affecting the Boc group.

Comparative Reactivity with Analogues

Structural variations in piperidine derivatives significantly alter reactivity:

Compound Key Functional Group Reactivity Notes
tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylateBromoethylHigher electrophilicity; SN2-prone
tert-Butyl 3-(hydroxyethyl)piperidine-1-carboxylateHydroxyethylOxidizable to ketones
tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylateMercaptoethylNucleophilic thiol; oxidizable

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed effects of the compound .

Comparison with Similar Compounds

Table 1: Comparison of Key Piperidine Derivatives

Compound Name Substituent at 3-Position Key Functional Group Melting Point/Physical State Notable Applications/Activity Reference
tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate 1-Mercaptoethyl (–SCH2CH2–) Thiol (–SH) Not reported (hypothesized as oil/low-m.p. solid) Potential redox modulation, metal binding
(±)-tert-Butyl 3-(4-Fluorostyryl)piperidine-1-carboxylate 4-Fluorostyryl Styryl (C=C) Yellow oil Anticancer/antimicrobial research
tert-Butyl (R)-3-mercaptopiperidine-1-carboxylate Mercapto (–SH) Thiol (–SH) Not reported Enzyme inhibition, chiral intermediates
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazole Tetrazole (N-heterocycle) Not reported Antidiabetic (IC50 = 7.12 µM)
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate Aminomethyl (–CH2NH2) Amine (–NH2) Not reported Precursor for bioactive molecules

Key Observations:

Thiol vs. Amine Groups : The thiol group in mercapto-substituted derivatives (e.g., ) offers stronger nucleophilicity and redox activity compared to amines, enabling applications in metal chelation and covalent protein binding.

Tetrazole vs. Styryl Groups : The tetrazole group in enhances metabolic stability and hydrogen-bonding capacity, critical for antidiabetic activity, whereas styryl groups () facilitate π-π stacking interactions in receptor binding.

Stereochemical Influence : Enantiomers like (R)-tert-Butyl 3-mercaptopiperidine-1-carboxylate demonstrate chiral specificity in enzyme interactions, a factor absent in racemic mixtures like (±)-tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate .

Biological Activity

tert-Butyl 3-(1-mercaptoethyl)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N1O2S1C_{13}H_{23}N_{1}O_{2}S_{1} with a molecular weight of 245.38 g/mol. The compound features a piperidine ring, a tert-butyl group, and a mercaptoethyl substituent, which contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds containing piperidine and thiol groups exhibit diverse biological activities. The following sections detail specific activities observed in studies involving this compound and related compounds.

Antimicrobial Properties

Studies on similar compounds have shown effectiveness against various bacterial strains. For instance, compounds with thiol functionality have demonstrated antibacterial activity by disrupting bacterial cell membranes or interfering with metabolic processes. The presence of the mercapto group in this compound suggests potential antimicrobial applications .

Antioxidant Activity

The antioxidant capacity of thiol-containing compounds is well-documented. The thiol group can scavenge free radicals, contributing to cellular protection against oxidative stress. Research has indicated that similar piperidine derivatives exhibit significant antioxidant properties, which may extend to this compound .

The mechanism of action for this compound likely involves interactions with various biological targets:

  • Protein Interaction : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also exhibit enzyme-inhibitory properties .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : Piperidine derivatives and mercaptoethanol.
  • Reaction Conditions : Controlled temperature and the presence of catalysts to enhance yield.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve purity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

Compound NameCAS NumberKey Features
tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate1420866-00-7Similar structure but different positioning of the mercapto group
(S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate156371-85-6Pyrrolidine instead of piperidine; different ring structure
tert-Butyl pyrrolidine-1-carboxylate86953-79-9Lacks thiol functionality; simpler structure

This comparison underscores the distinct biological properties conferred by the combination of the piperidine ring and the mercaptoethyl substituent .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into potential therapeutic applications:

  • Antibacterial Activity : A study demonstrated that similar piperidine derivatives were effective against resistant strains of E. coli, suggesting that this compound could also possess similar efficacy .
  • Antioxidant Effects : Research indicated that piperidine-based antioxidants significantly reduced oxidative stress markers in cellular models, hinting at potential health benefits for this compound .

Q & A

Q. What analytical techniques detect degradation products under accelerated aging conditions?

  • Forced Degradation :
  • Thermal Stress : Heat at 40°C for 72 hours; analyze via HPLC-MS for tert-butyl ester hydrolysis products.
  • Oxidative Stress : Expose to H2_2O2_2; monitor disulfide formation via Raman spectroscopy or Ellman’s assay .

Key Methodological Insights

Aspect Recommended Approach Reference
Synthesis Thiourea intermediates + tert-butyl carbamate coupling
Crystallography SHELXL refinement with twin law correction
Safety PPE + nitrogen-saturated solvents
Biological Assays Caspase inhibition via thiol reactivity

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